hMAO-B-IN-7 Exhibits 2-Fold Higher hMAO-B Inhibitory Potency Than hMAO-B-IN-9
hMAO-B-IN-7 demonstrates an IC50 of 0.79 ± 0.05 μM against human MAO-B, which is approximately 2-fold more potent than the structurally related inhibitor hMAO-B-IN-9 (IC50 = 1.58 μM) when assessed under comparable enzymatic assay conditions [1][2].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.79 ± 0.05 μM |
| Comparator Or Baseline | hMAO-B-IN-9: 1.58 μM |
| Quantified Difference | 2.0-fold lower IC50 (higher potency) |
| Conditions | Recombinant human MAO-B enzymatic assay |
Why This Matters
Procurement decisions for MAO-B inhibitor screening should prioritize compounds with validated sub-micromolar potency to ensure robust signal-to-noise ratios in enzymatic and cellular assays.
- [1] Zhu X, Lv Y, Fan M, Guo J, Zhang Y, Gao B, Zhang C, Xie Y. Exploration of the novel phthalimide-hydroxypyridinone derivatives as multifunctional drug candidates against Alzheimer's disease. Bioorganic Chemistry. 2023;141:106817. View Source
- [2] PMC12607699, Table 3. Comparative IC50 values and properties of MAO-B inhibitors. hMAO-B-IN-9 IC50: 1.58 μM. View Source
